Methyl 4-cyclopropyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-cyclopropyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-cyclopropyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with carbon disulfide and methyl iodide, followed by cyclization with α-haloketones. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sodium ethoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-cyclopropyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazoles .
Scientific Research Applications
Methyl 4-cyclopropyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-cyclopropyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Methylthiazole-4-carboxylic acid
- 4-Methylthiazole-5-carboxylic acid
- 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Comparison: Methyl 4-cyclopropyl-1,3-thiazole-5-carboxylate is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific research applications .
Biological Activity
Methyl 4-cyclopropyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring structure is known to engage with enzymes and receptors, influencing multiple biological pathways. Specific interactions may include:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding : It can interact with cellular receptors that regulate growth and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines using assays such as the MTT assay to measure cell viability.
Case Studies
-
In Vitro Studies :
- A study reported the compound's effectiveness against several cancer types, including breast carcinoma (T47D) and colon carcinoma (HT-29), showing IC50 values in the low micromolar range. For instance, an IC50 value of approximately 1.16 μg/mL was observed against specific tumor cell lines .
- Another study highlighted its selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .
- Mechanistic Insights :
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of various bacterial strains, although detailed studies are still required to establish its efficacy and mechanism in this context.
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity. Key points include:
- Cyclopropyl Group : This unique substitution enhances the compound's interaction with biological targets compared to similar thiazole derivatives.
- Thiazole Ring : The presence of the thiazole moiety is essential for maintaining cytotoxic activity against cancer cells. Variations in substituents on this ring can significantly alter potency and selectivity .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar thiazole derivatives is beneficial:
Compound Name | Structure | Biological Activity | IC50 (μg/mL) |
---|---|---|---|
This compound | Structure | Anticancer | ~1.16 |
Methyl 2-chloro-1,3-thiazole-4-carboxylate | Structure | Antimicrobial | TBD |
Ethyl 2-substituted-4-methylthiazole-5-carboxylate | Structure | Anticancer | TBD |
Properties
IUPAC Name |
methyl 4-cyclopropyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)7-6(5-2-3-5)9-4-12-7/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFBJAZLXZDHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CS1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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